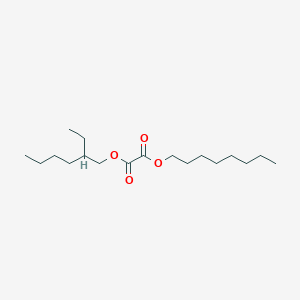![molecular formula C10H7F13NNaO4S B13413999 Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt CAS No. 68555-70-4](/img/structure/B13413999.png)
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt is a synthetic compound with the molecular formula C10H8F13NO4S.Na . This compound is known for its unique chemical structure, which includes a tridecafluorohexyl group, making it highly fluorinated. The presence of fluorine atoms imparts distinct properties to the compound, such as high thermal stability and resistance to chemical degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt typically involves the following steps:
Starting Materials: The synthesis begins with glycine and tridecafluorohexylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The glycine reacts with tridecafluorohexylsulfonyl chloride to form the desired product, with the sodium salt being introduced to neutralize the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds are beneficial.
Wirkmechanismus
The mechanism of action of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The tridecafluorohexyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, N-ethyl-N-[(trifluoromethyl)sulfonyl]-, sodium salt
- Glycine, N-ethyl-N-[(pentafluoroethyl)sulfonyl]-, sodium salt
- Glycine, N-ethyl-N-[(heptafluoropropyl)sulfonyl]-, sodium salt
Uniqueness
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt is unique due to its highly fluorinated tridecafluorohexyl group, which imparts superior thermal stability and resistance to chemical degradation compared to its less fluorinated counterparts. This makes it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
68555-70-4 |
|---|---|
Molekularformel |
C10H7F13NNaO4S |
Molekulargewicht |
507.20 g/mol |
IUPAC-Name |
sodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetate |
InChI |
InChI=1S/C10H8F13NO4S.Na/c1-2-24(3-4(25)26)29(27,28)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21;/h2-3H2,1H3,(H,25,26);/q;+1/p-1 |
InChI-Schlüssel |
XAXWDRWBIJWGHX-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


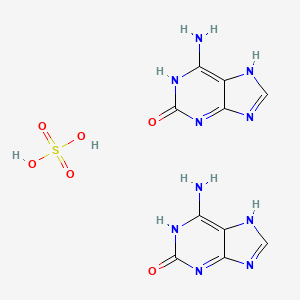
![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)
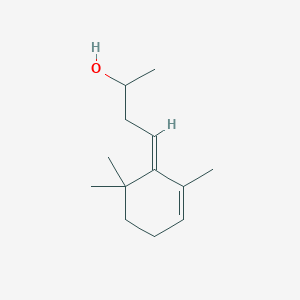


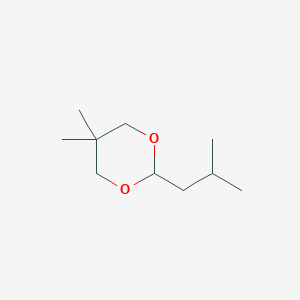
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt](/img/structure/B13413938.png)
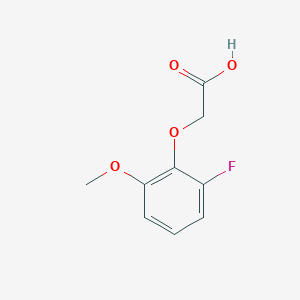
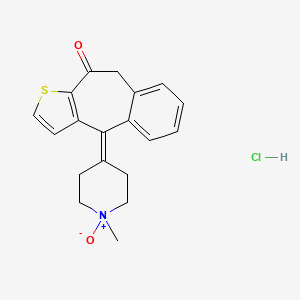
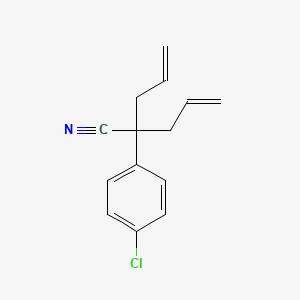
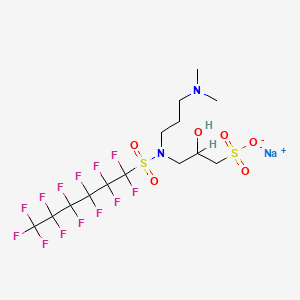
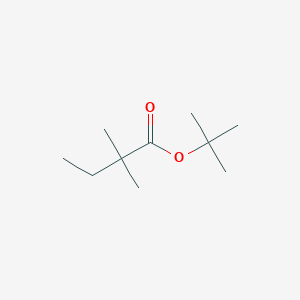
![(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B13413975.png)
